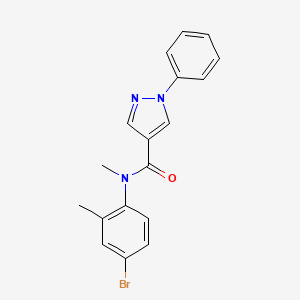![molecular formula C13H9F2N3O B7683213 2-[(3,5-Difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7683213.png)
2-[(3,5-Difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,5-Difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of several enzymes and has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-[(3,5-Difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one involves the inhibition of CDKs, GSK3, and HDACs. By inhibiting these enzymes, the compound can modulate various cellular processes, including cell cycle progression, apoptosis, and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific enzyme that it inhibits. For example, inhibition of CDKs can lead to cell cycle arrest and apoptosis, while inhibition of HDACs can lead to changes in gene expression and epigenetic modifications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(3,5-Difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one in lab experiments is its potency as an enzyme inhibitor. This allows for the study of specific cellular processes that are dependent on the enzymes that it inhibits. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2-[(3,5-Difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one. One potential direction is the development of more potent and selective inhibitors of CDKs, GSK3, and HDACs. Another direction is the investigation of the compound's potential therapeutic applications, including its use in the treatment of cancer and neurodegenerative diseases. Additionally, the compound's mechanism of action and its effects on cellular processes warrant further investigation.
Synthesemethoden
The synthesis of 2-[(3,5-Difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one involves several steps. The starting material for the synthesis is 3,5-difluorobenzyl alcohol, which is reacted with triphosgene to form the corresponding acid chloride. The acid chloride is then reacted with 3-amino-1,2,4-triazole in the presence of a base to form the desired compound.
Wissenschaftliche Forschungsanwendungen
2-[(3,5-Difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of several enzymes, including cyclin-dependent kinases (CDKs), glycogen synthase kinase 3 (GSK3), and histone deacetylases (HDACs). These enzymes are involved in various cellular processes, including cell cycle regulation, apoptosis, and gene expression.
Eigenschaften
IUPAC Name |
2-[(3,5-difluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3O/c14-10-5-9(6-11(15)7-10)8-18-13(19)17-4-2-1-3-12(17)16-18/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQPTJOLIMTEIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(C(=O)N2C=C1)CC3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(E)-[(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B7683148.png)
![cyclopropyl-[(2R)-2-(2,3-dihydroindol-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7683158.png)
![(3S)-1-[2-(2-methylphenyl)-1,3-thiazole-4-carbonyl]piperidine-3-carboxylic acid](/img/structure/B7683168.png)
![1-[(3R)-3-aminopyrrolidin-1-yl]-2-[2-(4-methyl-1,3-thiazol-5-yl)benzimidazol-1-yl]ethanone](/img/structure/B7683176.png)
![(1S,3R)-3-[(1-benzylpyrazole-4-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7683189.png)
![2-[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylideneamino]guanidine](/img/structure/B7683195.png)
![1-[(3,5-Difluorophenyl)methyl]-2-ethylimidazole](/img/structure/B7683203.png)
![3-Bromo-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one](/img/structure/B7683211.png)
![Methyl (2Z)-2-cyano-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enoate](/img/structure/B7683218.png)
![(4Z)-2-ethyl-4-[(4-propan-2-ylphenyl)methylidene]-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B7683231.png)
![(Z)-2-[4-(5-chloro-2-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enenitrile](/img/structure/B7683237.png)
![N-[[4-[[(2R)-2-hydroxypropyl]carbamoyl]phenyl]methyl]adamantane-1-carboxamide](/img/structure/B7683239.png)